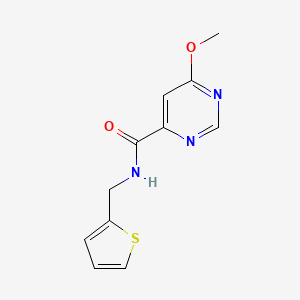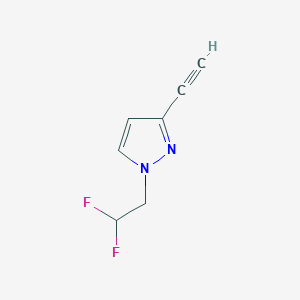![molecular formula C12H9ClN2O4S B2801322 (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione CAS No. 685108-31-0](/img/structure/B2801322.png)
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione” is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that contain a five-membered ring with sulfur and nitrogen heteroatoms. They are known for their biological activity and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3-ethyl-1,3-thiazolidine-2,4-dione derivative with a 4-chloro-3-nitrobenzaldehyde under appropriate conditions to form the methylene bridge .Molecular Structure Analysis
The molecule contains a thiazolidinedione core, which is a five-membered ring containing sulfur and nitrogen. It also has a 4-chloro-3-nitrophenyl group attached via a methylene bridge .Chemical Reactions Analysis
Thiazolidinediones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the nitro group and the chlorine atom could make the compound more reactive. The exact properties would need to be determined experimentally .Applications De Recherche Scientifique
Anticancer Activity
Thiazolidinedione derivatives have shown promise in anticancer research. A study by Buzun et al. (2021) synthesized a series of thiazolidinones with anticancer activity against various cancer cell lines, highlighting the role of specific substituents in enhancing cytotoxicity levels Buzun et al., 2021. Another study by Chandrappa et al. (2008) confirmed the importance of the nitro group on the thiazolidinone moiety for antiproliferative activity, indicating a relationship between structural modifications and therapeutic potential Chandrappa et al., 2008.
Antidiabetic Agents
Thiazolidinediones are well known for their antidiabetic properties. Sohda et al. (1982) investigated compounds with the thiazolidinedione structure for their hypoglycemic and hypolipidemic activities, identifying specific derivatives with significant therapeutic effects Sohda et al., 1982.
Anti-Inflammatory Activity
Research by Santos et al. (2005) focused on synthesizing new thiazolidinediones with evaluated anti-inflammatory activity, highlighting the pharmacological potential of these compounds in treating inflammation Santos et al., 2005.
Antimicrobial and Antiviral Activity
Stana et al. (2014) synthesized N-substituted derivatives of thiazolidinediones, assessing their antimicrobial activities against various bacterial and fungal strains, showcasing the potential for developing new antimicrobial agents Stana et al., 2014. Moreover, Terzioğlu et al. (2005) explored thiazolidinedione derivatives for their primary antiviral activities, indicating a weak activity against certain viruses, which suggests a need for further optimization Terzioğlu et al., 2005.
Enzyme Inhibition and Corrosion Inhibition
Li et al. (2009) synthesized analogs of thiazolidinedione for inhibiting cell proliferation and inducing apoptosis, potentially acting as ERK1/2 substrate-specific inhibitors, which could be significant in cancer therapy Li et al., 2009. Furthermore, Yadav et al. (2015) investigated thiazolidinedione derivatives as corrosion inhibitors for mild steel in acidic conditions, providing insights into their applications in materials science Yadav et al., 2015.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c1-2-14-11(16)10(20-12(14)17)6-7-3-4-8(13)9(5-7)15(18)19/h3-6H,2H2,1H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOBAQPVFHAKRU-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2801240.png)

![(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one](/img/structure/B2801242.png)

![9-benzyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2801246.png)
![(5-Bromopyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2801247.png)
![N-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]acetamide](/img/structure/B2801249.png)
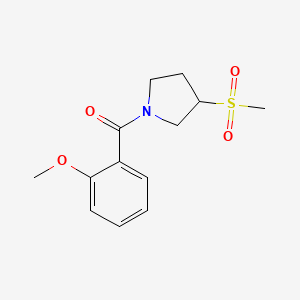
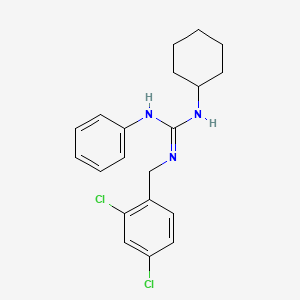
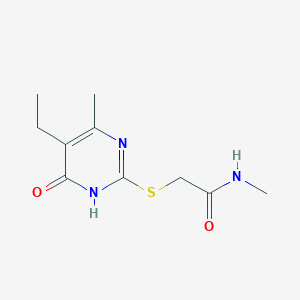
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2801257.png)

